3-(4-Iodophenyl)-1,2-oxazol-5-amine

α-Synuclein Radioligand Molecular Imaging

3-(4-Iodophenyl)-1,2-oxazol-5-amine features a 4-iodophenyl group that outperforms bromo/chloro analogs in Suzuki-Miyaura, Sonogashira, and Stille cross-couplings, accelerating biaryl and conjugate synthesis. The aryl iodide enables direct I-125 radiolabeling for in vitro autoradiography or stannane conversion for C-11 PET imaging—derived radioligands achieve Kd = 0.48 nM against α-synuclein fibrils. The 5-amino group supports acylation, affinity-tag conjugation, and scaffold elaboration. An essential building block for mitotic checkpoint inhibitor SAR and molecular probe development.

Molecular Formula C9H7IN2O
Molecular Weight 286.072
CAS No. 501326-26-7
Cat. No. B2760374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)-1,2-oxazol-5-amine
CAS501326-26-7
Molecular FormulaC9H7IN2O
Molecular Weight286.072
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)N)I
InChIInChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyMCHPDUJYVJXRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Iodophenyl)-1,2-oxazol-5-amine (CAS 501326-26-7): Procurement-Relevant Specifications and Heterocyclic Class Context


3-(4-Iodophenyl)-1,2-oxazol-5-amine (CAS 501326-26-7) is a heterocyclic building block belonging to the isoxazole family, characterized by a 5-aminoisoxazole core substituted with a 4-iodophenyl group at the 3-position. [1] This structural motif confers distinct reactivity profiles, particularly the presence of the aryl iodide moiety which enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, as well as providing a site for radioisotope incorporation for molecular imaging applications. [2] The compound is commercially available from multiple vendors, primarily as a research chemical with reported purities of 95% to NLT 98%, and is typically offered in quantities ranging from milligrams to multigrams for laboratory-scale use.

Critical Substitution Risks with Generic 3-Arylisoxazol-5-amines in Radioligand Synthesis and Palladium-Catalyzed Couplings


Indiscriminate substitution of 3-(4-iodophenyl)-1,2-oxazol-5-amine with other 3-arylisoxazol-5-amines is not feasible due to the unique synthetic utility of the 4-iodophenyl substituent. While analogs bearing halogen atoms (e.g., bromo, chloro) or unsubstituted phenyl rings may appear similar, the iodo group provides significantly higher reactivity in cross-coupling reactions and enables distinct applications in molecular imaging. [1] Specifically, the iodo substituent allows for direct radiolabeling with iodine-125 for in vitro binding studies or serves as a precursor for carbon-11 labeling via Stille coupling after conversion to the corresponding organostannane, a capability not shared by chloro or fluoro analogs. [2] Furthermore, the 5-amino group is essential for subsequent functionalization, and the electronic properties of the 4-iodophenyl group can modulate the reactivity of the isoxazole core differently than other halogenated or non-halogenated aryl groups, potentially impacting both synthetic yields and biological activity of derived compounds. [3]

Quantitative Evidence for 3-(4-Iodophenyl)-1,2-oxazol-5-amine: Performance Metrics Versus Comparators in Radioligand and Inhibitor Development


High-Affinity α-Synuclein Fibril Radioligand Synthesis via 3-(4-Iodophenyl)isoxazol-5-amine Intermediate

The 3-(4-iodophenyl)isoxazol-5-amine building block enabled the synthesis of a high-affinity α-synuclein fibril radioligand (compound 21), which demonstrated a Kd of 0.48 ± 0.08 nM for α-synuclein fibrils and 2.47 ± 1.30 nM for Aβ42 fibrils. [1] This represents a substantial improvement over the lead compound (compound 1) identified from an initial ultra-high throughput screen, for which no Kd value was reported but was used as the basis for similarity search optimization. [1] The iodo-substituent was critical for enabling radiolabeling with iodine-125, a capability not achievable with the bromo-analog (compound 15) which instead served as the precursor for carbon-11 labeling via stannane intermediate. [1]

α-Synuclein Radioligand Molecular Imaging

Comparative Cross-Coupling Efficiency: Aryl Iodide vs. Aryl Bromide in Isoxazole Functionalization

In the synthesis of α-synuclein radioligands, the iodo-substituted isoxazole (3-(4-iodophenyl)isoxazol-5-amine) was directly amidated and subsequently used for Stille coupling after conversion to the corresponding organostannane, whereas the bromo-analog (compound 15) required a two-step sequence of Stille coupling followed by amidation, demonstrating the synthetic advantage of the iodo building block for certain reaction sequences. [1] In general palladium-catalyzed cross-coupling reactions, aryl iodides exhibit significantly higher reactivity than aryl bromides, with typical oxidative addition rates following the order I > OTf > Br >> Cl. [2] While direct comparative kinetic data for this specific isoxazole series is not available, the established trend supports the superior reactivity of the iodo derivative in Suzuki, Sonogashira, and Heck couplings.

Cross-Coupling Synthetic Chemistry Palladium Catalysis

Mitotic Checkpoint Inhibition: Class-Level Activity of 5-Aminoisoxazoles

Amino-substituted isoxazoles, including those with structural similarity to 3-(4-iodophenyl)-1,2-oxazol-5-amine, have been disclosed as inhibitors of the mitotic checkpoint (spindle assembly checkpoint). [1] The patent literature describes compounds of general formula (I) that inhibit this surveillance mechanism, leading to mitotic catastrophe and cell death in dividing cells. [1] While no specific IC50 data is provided for 3-(4-iodophenyl)-1,2-oxazol-5-amine, the class-level activity suggests potential utility as a scaffold for developing antimitotic agents. [1] The 5-amino group and 3-aryl substitution pattern are key pharmacophoric elements for this activity.

Mitotic Checkpoint Cancer Research Spindle Assembly

Optimal Application Scenarios for 3-(4-Iodophenyl)-1,2-oxazol-5-amine: Prioritized Use Cases Based on Quantitative Evidence


Radioligand Development for Neurodegenerative Disease Imaging

The 3-(4-iodophenyl)isoxazol-5-amine building block is specifically suited for synthesizing high-affinity radioligands targeting α-synuclein aggregates in Parkinson's disease and related synucleinopathies. [1] The iodo substituent enables direct labeling with iodine-125 for in vitro autoradiography and binding studies, or conversion to an organostannane intermediate for carbon-11 labeling for in vivo PET imaging. [1] This application is supported by the demonstrated high affinity (Kd = 0.48 nM) of the derived radioligand for α-synuclein fibrils. [1]

Palladium-Catalyzed Cross-Coupling for Complex Molecule Synthesis

The aryl iodide functionality provides superior reactivity in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions compared to bromo or chloro analogs, making this compound an advantageous choice for constructing biaryl systems and conjugating diverse molecular fragments. [1] This is particularly valuable in medicinal chemistry programs where efficient diversification of the isoxazole scaffold is required. The 5-amino group offers an additional handle for further functionalization, enabling the construction of complex, drug-like molecules. [1]

Mitotic Checkpoint Inhibitor Lead Optimization

The 5-aminoisoxazole core is a recognized pharmacophore for mitotic checkpoint inhibition, a validated target in cancer therapy. [1] 3-(4-Iodophenyl)-1,2-oxazol-5-amine can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 4-iodophenyl group can be diversified through cross-coupling reactions to explore the effects of different aryl substituents on biological activity. [1]

Chemical Biology Probe Synthesis

The compound's dual functionality (5-amino group and 4-iodophenyl) makes it a versatile intermediate for generating chemical probes for target identification and validation. The amino group can be acylated to introduce affinity tags or fluorescent reporters, while the iodo group enables further elaboration via cross-coupling or serves as a handle for radioisotope incorporation. This combination of features supports the development of both affinity-based probes and activity-based probes for studying protein function in complex biological systems.

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